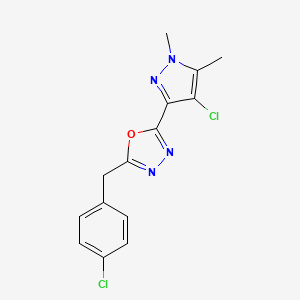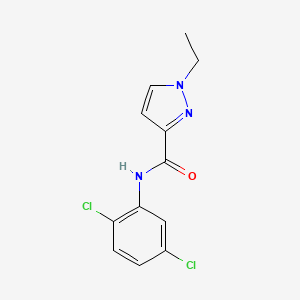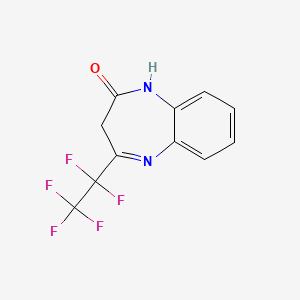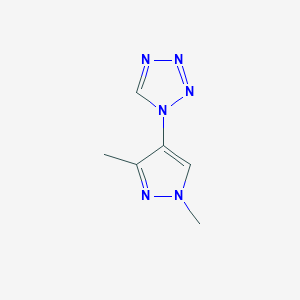![molecular formula C17H15ClF3N3 B10946719 3-Chloro-2-methyl-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10946719.png)
3-Chloro-2-methyl-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chloro group, and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3(5)-aminopyrazoles with appropriate aldehydes or ketones, followed by chlorination and trifluoromethylation reactions . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and reduce production time . Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the substituents introduced.
Scientific Research Applications
3-Chloro-5-
Properties
Molecular Formula |
C17H15ClF3N3 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-chloro-2-methyl-5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H15ClF3N3/c1-9(2)11-4-6-12(7-5-11)13-8-14(17(19,20)21)24-16(22-13)15(18)10(3)23-24/h4-9H,1-3H3 |
InChI Key |
WGPLQLQMYIBIKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)C(C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,5-Dimethoxyphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,6-dihydropyrimidine-2-thiol](/img/structure/B10946636.png)
![1-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B10946644.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B10946655.png)
![N'-cyclododecylidene-5-[(4-ethoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B10946657.png)
![4-hydroxy-6-methyl-3-{(2E)-3-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoyl}-2H-pyran-2-one](/img/structure/B10946662.png)
![5-(4-bromophenyl)-3-chloro-N-(4-chlorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946665.png)

![3-[(acetyloxy)methyl]-7-({3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10946675.png)

![N-(4-chloro-2-fluorophenyl)-1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10946706.png)

![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10946717.png)
![2-(3-chloro-1-benzothiophen-2-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B10946727.png)
